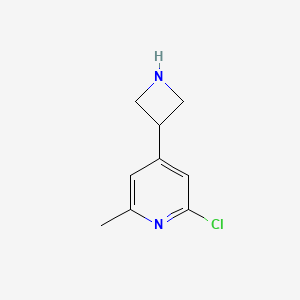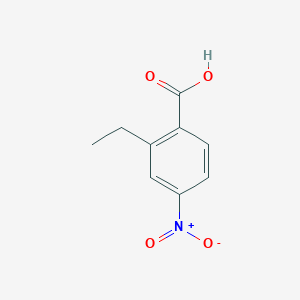
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Substitution with 3,4-Dimethylphenyl Group:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclobutane ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)-2-oxocyclobutane-1-carboxylic acid: Differing by the position of the ketone group.
1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Differing by the presence of a hydroxyl group instead of a ketone.
1-(3,4-Dimethylphenyl)-3-oxocyclopentane-1-carboxylic acid: Differing by the ring size (cyclopentane instead of cyclobutane).
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-3-4-10(5-9(8)2)13(12(15)16)6-11(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
Clé InChI |
URXWAOAYUQEBSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC(=O)C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)




![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)



![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)

